molecular formula C18H12N2OS B2502354 N-(benzo[d]thiazol-5-yl)-2-naphthamide CAS No. 922969-33-3

N-(benzo[d]thiazol-5-yl)-2-naphthamide

Cat. No.: B2502354
CAS No.: 922969-33-3
M. Wt: 304.37
InChI Key: MRESIJOTGLTYDG-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-5-yl)-2-naphthamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Mechanism of Action

Target of Action

N-(benzo[d]thiazol-5-yl)-2-naphthamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities Benzothiazole derivatives have been reported to interact with various targets, including cyclooxygenase (cox) enzymes , which play a crucial role in inflammation and pain.

Mode of Action

Benzothiazole derivatives have been shown to inhibit cox enzymes , which are key players in the inflammatory response. By inhibiting these enzymes, benzothiazole derivatives can potentially reduce inflammation and pain.

Biochemical Pathways

Given the reported cox inhibition by benzothiazole derivatives , it can be inferred that this compound may affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins.

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-inflammatory activity , suggesting that this compound may also have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-2-naphthamide typically involves the coupling of substituted 2-amino benzothiazoles with naphthalene derivatives. One common method involves the reaction of 2-amino benzothiazole with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-2-naphthamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amine derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-naphthamide
  • N-(benzo[d]thiazol-6-yl)-2-naphthamide
  • N-(benzo[d]thiazol-4-yl)-2-naphthamide

Uniqueness

N-(benzo[d]thiazol-5-yl)-2-naphthamide is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c21-18(14-6-5-12-3-1-2-4-13(12)9-14)20-15-7-8-17-16(10-15)19-11-22-17/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRESIJOTGLTYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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